molecular formula C15H23NO4S B2835411 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1396879-99-4

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2835411
CAS No.: 1396879-99-4
M. Wt: 313.41
InChI Key: IKEPGNQPNPREHZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenoxy group and a substituted butyl chain containing hydroxyl, methyl, and methylthio moieties. This structure combines aromatic ether and sulfur-containing aliphatic components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-15(18,8-9-21-3)11-16-14(17)10-20-13-7-5-4-6-12(13)19-2/h4-7,18H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEPGNQPNPREHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)COC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of N-methyl-4-piperidone , 4-methylsulfanyl-benzaldehyde , and malononitrile in ethanol under reflux conditions. The resulting product is purified through filtration and recrystallization to yield the desired acetamide derivative .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy and hydroxyl substitutions have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 µM . The presence of electron-donating groups has been linked to enhanced biological activity, suggesting that modifications to the molecular structure can lead to improved therapeutic profiles.

Antioxidant Activity

Antioxidative properties are crucial for compounds intended for therapeutic use, particularly in cancer treatment. Research indicates that certain derivatives exhibit strong antioxidant capabilities, as evidenced by their performance in DPPH and FRAP assays. These compounds can mitigate oxidative stress in cells, which is a contributing factor in cancer progression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular processes, leading to altered proliferation rates in cancer cells and enhanced antioxidative responses. Preliminary studies suggest that this compound may act as a biochemical probe, providing insights into metabolic pathways and enzyme interactions critical for developing new therapeutic agents.

Case Studies

Several case studies have highlighted the biological relevance of related compounds:

  • Study on Antiproliferative Activity : A study focused on methoxy-substituted benzimidazole derivatives found that certain compounds exhibited IC50 values as low as 1.2 µM against MCF-7 cells, indicating potent antiproliferative effects .
  • Antioxidant Capacity Evaluation : In vitro experiments demonstrated that selected compounds effectively reduced oxidative stress markers in HCT 116 cells treated with tert-butyl hydroperoxide (TBHP). The ability to prevent oxidative damage suggests potential applications in cancer therapy .

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (µM)Activity Type
N-Methyl-substituted Benzimidazole Derivative 101.2Antiproliferative
Hydroxy-substituted Benzamide Derivative 113.7Antiproliferative
Methoxy-substituted Compound 94.4Antioxidant

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: 2-(2-methoxyphenoxy)acetamide.
  • Substituent : A branched butyl chain with hydroxyl, methyl, and methylthio groups at the 2- and 4-positions.

Comparative Analysis:

Compound Name Key Substituents Melting Point (°C) Biological Activity (EC₅₀/IC₅₀) Source
Target Compound 2-hydroxy-2-methyl-4-(methylthio)butyl Not reported Not reported -
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-thiadiazole thioether 135–136 Xac: 22 µg/mL; Xoc: 15 µg/mL
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 1-hydroxy-2-methylpropan-2-yl; fluorophenoxy 84 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio-1,3,4-thiadiazole 135–136 Lower antifungal activity
N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide tert-butyl; thienylmethylamino Not reported Not reported

Key Observations:

Thiadiazole Derivatives (e.g., 5k, 5m) :

  • Compounds with 1,3,4-thiadiazole thioether moieties exhibit strong antibacterial activity against Xanthomonas species, outperforming commercial agrochemicals like thiodiazole copper .
  • The methylthio group in 5k enhances bioactivity compared to benzylthio (5m), suggesting sulfur atom positioning and steric effects are critical .

Hydroxy-Substituted Derivatives (e.g., 31) :

  • Hydroxyl groups in the aliphatic chain (as in 31) may improve solubility but reduce thermal stability (lower melting point: 84°C vs. 135–136°C for 5k) .

Pharmacological and Agrochemical Profiles

  • Antibacterial Activity : Thiadiazole derivatives (e.g., 5k) show superior activity against plant pathogens (Xac, Xoc) due to sulfur-mediated electron withdrawal and membrane disruption .
  • Anti-inflammatory Potential: Substituted phenoxy acetamides () with bicyclic or brominated groups demonstrate analgesic and antipyretic effects, though the target compound’s hydroxyl and methylthio groups may modulate these properties.

Physicochemical Properties

  • Solubility : Hydroxyl and methylthio groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., 5k).
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in ) lower melting points, whereas rigid thiadiazole rings increase thermal stability .

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